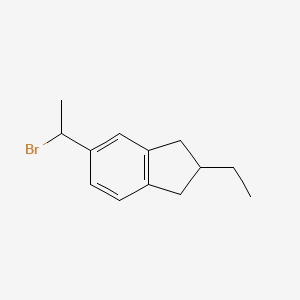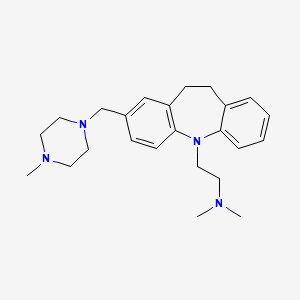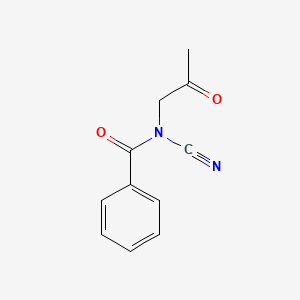
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate is an organophosphate compound known for its applications in various fields, including agriculture and scientific research. This compound is characterized by the presence of a thiodiphosphate group attached to a 4-nitrophenyl ring, making it a versatile chemical with unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate typically involves the reaction of trimethyl phosphorothioate with 4-nitrophenol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent quality and efficiency. The compound is then purified through various techniques, such as distillation or crystallization, to obtain the final product suitable for commercial use.
Análisis De Reacciones Químicas
Types of Reactions
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group by a nucleophile. In the case of this compound, nucleophilic substitution can occur at the phosphorus atom.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and leading to the formation of different products.
Hydrolysis: This reaction involves the cleavage of the compound in the presence of water, resulting in the formation of phosphoric acid derivatives and 4-nitrophenol.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as hydroxide ions, amines, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
The reactions are typically carried out under controlled conditions, such as specific temperatures, pH levels, and solvents, to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound include:
Phosphoric Acid Derivatives: Formed through hydrolysis reactions.
4-Nitrophenol: A common product resulting from various reactions involving the compound.
Substituted Phosphorothioates: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical assays to study enzyme activity and inhibition.
Medicine: Investigated for its potential use in drug development and as a tool for studying biochemical pathways.
Industry: Utilized in the production of pesticides and other agricultural chemicals due to its effectiveness in controlling pests.
Mecanismo De Acción
The mechanism of action of O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved.
Comparación Con Compuestos Similares
Similar Compounds
O,O-Dimethyl O-(4-nitrophenyl) phosphorothioate:
O,O-Diethyl O-(4-nitrophenyl) phosphorothioate:
4-Nitrophenol: A simpler compound that serves as a precursor in the synthesis of various organophosphates.
Uniqueness
O,O,O-Trimethyl O-(4-nitrophenyl) thiodiphosphate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl groups provide different reactivity and stability compared to similar compounds, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
63980-97-2 |
|---|---|
Fórmula molecular |
C9H13NO8P2S |
Peso molecular |
357.22 g/mol |
Nombre IUPAC |
1-[dimethoxyphosphorylsulfanyl(methoxy)phosphoryl]oxy-4-nitrobenzene |
InChI |
InChI=1S/C9H13NO8P2S/c1-15-19(13,16-2)21-20(14,17-3)18-9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3 |
Clave InChI |
YPXVCFLCSXAIFK-UHFFFAOYSA-N |
SMILES canónico |
COP(=O)(OC)SP(=O)(OC)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(Dimethylarsanyl)(dimethyl)silyl]methyl}(dimethyl)arsane](/img/structure/B14494544.png)

![4-Ethyl-3-{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14494566.png)
![Phenol, 4-[(4,5-dihydro-1H-imidazol-2-yl)amino]-3,5-dimethyl-](/img/structure/B14494569.png)

![1-[(2-Cyclohexyl-2-phenyl-1,3-dioxolan-4-yl)methyl]piperidine](/img/structure/B14494575.png)

![2-({[2-(4-Bromophenyl)ethyl]amino}methyl)-3-methylnaphthalene-1,4-dione](/img/structure/B14494585.png)
![8-tert-Butyl-4,4,6-trimethylbicyclo[4.2.0]octan-2-one](/img/structure/B14494589.png)





